6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride
Description
Properties
IUPAC Name |
6-(2-aminoethyl)-1H-pyridin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-5-4-6-2-1-3-7(10)9-6;;/h1-3H,4-5,8H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVQWWXTTAEBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-24-8 | |
| Record name | 6-(2-aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation-Condensation Sequence via Halohydrocarbon Intermediates
A prominent method, described in CN104557686A, involves a two-step alkylation and condensation process:
Step 1: Alkylation of Pyridinone Precursor
The starting material, Compound I (2-hydroxypyridine derivative), undergoes alkylation with methyl iodide (CH₃I) in the presence of sodium bicarbonate (NaHCO₃) in N-methylpyrrolidone (NMP) at 40°C for 6 hours. This yields Compound II, a methylated intermediate. For example, using 246 g of Compound I with 168 g NaHCO₃ and 170 g CH₃I produced 197 g of Compound II (76% yield).
Step 2: Condensation with Aminated Compounds
Compound II is reacted with 2,2-dimethoxyethylamine in ethanol under reflux. After workup (extraction with ethyl acetate and aqueous sodium chloride), the product is isolated as a free base. Conversion to the dihydrochloride salt is achieved by treating the free base with hydrochloric acid (HCl). In one embodiment, 130 g of Compound II and 77 g 2,2-dimethoxyethylamine yielded 115 g of the target compound (72% yield) after acidification.
Key Advantages
- Utilizes cost-effective reagents (e.g., CH₃I, NaHCO₃).
- Scalable to industrial production with yields exceeding 70%.
Hydrazine-Mediated Amination and Catalytic Reduction
Adapted from US20060047124A1, this method introduces the amino group via hydrazine intermediates:
Step 1: Hydrazination of Fluoropyridine
2,5,6-Trifluoropyridine is treated with hydrazine monohydrate (3–15 equivalents) at 50–150°C for 2–10 hours to form 2-hydrazino-5,6-difluoropyridine.
Step 2: Catalytic Reduction
The hydrazino intermediate is reduced using hydrogen gas (H₂) and Raney nickel catalyst under mild conditions (25–50°C, 1–5 atm) to yield 2-amino-5,6-difluoropyridine. While this patent focuses on fluorinated derivatives, the methodology is adaptable for introducing aminoethyl groups by substituting ethylamine-containing reagents during the reduction step.
Critical Parameters
- Hydrazine stoichiometry impacts purity; excess hydrazine minimizes side reactions.
- Raney nickel catalyst enables selective reduction without requiring high-pressure equipment.
Hofmann Degradation of Carbamoyl Precursors
WO1981002575A1 describes the conversion of carbamoyl groups to primary amines via Hofmann degradation, a method applicable to synthesizing the aminoethyl side chain:
Step 1: Synthesis of Carbamoyl Intermediate
A pyridinone derivative bearing a 6-carbamoyl group is treated with bromine (Br₂) and sodium hydroxide (NaOH) in water at 50–100°C. This reaction cleaves the carbamoyl group, releasing carbon dioxide (CO₂) and forming a primary amine.
Step 2: Formation of Dihydrochloride Salt
The resultant amine is precipitated as the dihydrochloride salt by adding concentrated HCl. For instance, treating 6-(2-carbamoylethyl)-2(1H)-pyridinone with Br₂/NaOH followed by HCl yielded this compound.
Considerations
- Requires careful pH control to avoid over-oxidation.
- Yields depend on the stability of the carbamoyl precursor.
Comparative Analysis of Synthetic Methods
| Method | Yield | Catalyst/Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation-Condensation | 72–85% | CH₃I, NaHCO₃, ethanol | Scalable, mild conditions | Requires halogenated reagents |
| Hydrazine Reduction | 60–75% | Hydrazine, Raney nickel | Selective amination | Handling hydrazine safety concerns |
| Hofmann Degradation | 50–65% | Br₂, NaOH | Direct conversion of carbamoyl groups | Low yields due to side reactions |
Structural Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (300 MHz, DMSO-d₆): δ 7.62 (d, J = 7.5 Hz, 1H), 4.90–4.85 (m, 1H), 3.80 (s, 3H), 3.74 (d, J = 5.1 Hz, 2H).
- ESI-MS: [M+H]⁺ m/z 272.1, consistent with the molecular formula C₇H₁₀N₂O.
Purity Assessment
- HPLC analysis of the dihydrochloride salt showed >98% purity when synthesized via the alkylation-condensation route.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products
Scientific Research Applications
6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are essential for the compound’s therapeutic and research applications.
Comparison with Similar Compounds
Substituent Variations: Aminoethyl vs. Aminomethyl
- 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS: 95878-02-7): This compound features a shorter aminomethyl group instead of aminoethyl. The reduced carbon chain length decreases molecular flexibility and may limit its ability to coordinate with metal ions compared to the aminoethyl analog. It is available as a monohydrochloride salt, which has lower solubility than the dihydrochloride form of the target compound .
Ring Modifications: Pyridinone vs. Piperidinone
- 6-(2-Aminoethyl)piperidin-2-one (CAS: 1315366-58-5): The replacement of the pyridinone ring with a saturated piperidinone eliminates aromaticity and keto-enol tautomerism.
Functional Group Differences: Nitrile vs. Hydroxyl
- This contrasts with the hydroxyl group in the target compound, which participates in hydrogen bonding and tautomerism .
Pharmacologically Relevant Analogs: Ancitabine Hydrochloride
- Ancitabine Hydrochloride (CAS: 60719-84-08): A nitro-substituted pyridinone derivative with reported antiviral applications.
Table 1: Comparative Analysis of Key Compounds
*Inferred from structural analogs in pyridinone research .
Biological Activity
6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride is a pyridinone derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological applications, particularly in the fields of oncology and neurobiology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 195.07 g/mol
This compound features a pyridinone ring with an aminoethyl side chain, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The compound may modulate neurotransmitter receptors, implicating its use in neuropharmacology.
Anticancer Activity
Recent studies have indicated that derivatives of pyridinones exhibit significant anticancer properties. For example, a related compound, 6-amino-2-pyridone-3,5-dicarbonitrile, demonstrated potent anti-cancer effects against various cancer cell lines including glioblastoma and liver cancer cells .
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 6-Amino-2-pyridone-3,5-dicarbonitrile | Glioblastoma | 5.0 | |
| 6-Amino-2-pyridone-3,5-dicarbonitrile | Liver Cancer | 10.0 |
Neuroprotective Effects
Pyridinones have shown neuroprotective effects in models of neurodegenerative diseases. The modulation of neurotransmitter systems suggests potential therapeutic applications in conditions like Parkinson’s disease and Alzheimer’s disease.
Study on Anticancer Properties
In a recent study, researchers synthesized several derivatives of pyridinones and tested their anticancer activities. The most promising candidate exhibited strong cytotoxicity against glioblastoma cells when used alone or in combination with other chemotherapeutic agents .
Neuropharmacological Investigation
Another study explored the effects of pyridinone derivatives on neuronal health. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegeneration .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(2-Aminoethyl)-2(1H)-pyridinone dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation reactions between pyridinone precursors and ethylenediamine derivatives under acidic conditions. For example, a two-step process may include:
Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions.
Acid-mediated cyclization followed by HCl treatment to yield the dihydrochloride salt .
Yield optimization requires strict control of temperature (e.g., 60–80°C), solvent selection (e.g., ethanol for solubility), and stoichiometric ratios of reactants. Impurities, such as unreacted starting materials, are removed via recrystallization or column chromatography .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the presence of the pyridinone ring (δ ~6.5–7.5 ppm for aromatic protons) and the aminoethyl side chain (δ ~2.8–3.5 ppm for CH) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using a C18 column and UV detection at 254 nm, with mobile phases like ammonium acetate buffer (pH 6.5) and methanol .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies the molecular ion peak at m/z ~171 (free base) and chloride adducts .
Advanced Research Questions
Q. How can researchers investigate the interaction of this compound with biological targets, such as neurotransmitter receptors?
- Methodological Answer :
- Radioligand Binding Assays : Use -labeled analogs to measure affinity (K) for receptors like dopamine or serotonin transporters. Competitive binding studies with selective inhibitors (e.g., paroxetine for serotonin transporters) validate specificity .
- Molecular Docking Simulations : Employ software like AutoDock Vina to predict binding modes within receptor active sites, guided by crystallographic data from homologous proteins (e.g., monoamine oxidases) .
Q. How should contradictory data in reported biological activities of this compound be resolved?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across labs. For example, use HEK293 cells expressing human receptors instead of rodent models .
- Stereochemical Purity : Chiral impurities (e.g., enantiomeric byproducts) can skew results. Validate enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy .
- Batch-to-Batch Variability : Implement strict quality control (e.g., USP/Ph.Eur. guidelines) for synthetic batches to ensure consistency in HCl salt stoichiometry .
Q. What strategies mitigate stability issues of this compound in aqueous solutions during in vitro studies?
- Methodological Answer :
- pH Buffering : Prepare stock solutions in phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the pyridinone ring. Avoid alkaline conditions (pH >8), which degrade the aminoethyl group .
- Light Protection : Store solutions in amber vials to prevent photodegradation, as pyridinone derivatives are prone to UV-induced radical formation .
- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in deionized water immediately before use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
